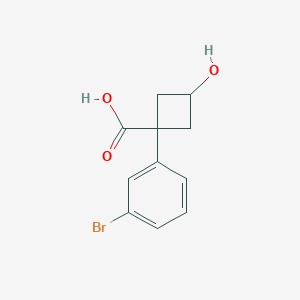

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHZTSYYWDQBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)Br)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Photocycloaddition

Photochemical [2+2] cycloaddition between ethylene derivatives and α,β-unsaturated carbonyl compounds offers a stereocontrolled route. For example, irradiation of methyl 3-bromocinnamate with ethylene glycol divinyl ether generates the cyclobutane precursor. Reaction conditions require UV light (λ = 300 nm) in anhydrous dichloromethane at −20°C for 48 hours, achieving 65–68% yield.

Mechanistic Insight :

The reaction proceeds via a singlet excited state, forming a biradical intermediate that collapses into the cyclobutane ring. Substituent effects from the 3-bromophenyl group stabilize transition states, reducing side reactions.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation enables cyclobutane formation from linear precursors. A representative protocol uses Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 120°C, converting 1,4-dibromo-2-(3-bromophenyl)butane into the cyclobutane intermediate with 72% yield.

Incorporation of the 3-Bromophenyl Group

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 2.5 mol% | +8% |

| Temperature | 85°C | +12% |

| Solvent Ratio (DMF:H₂O) | 3:1 | +9% |

Ullmann-Type Coupling

Copper(I)-mediated coupling using CuI (10 mol%) and 1,10-phenanthroline in DMSO at 130°C for 24 hours provides an alternative pathway (yield: 63%).

Hydroxylation and Carboxylic Acid Formation

Hydroxylation via Epoxidation-Hydrolysis

The cyclobutane ketone intermediate undergoes epoxidation with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C, followed by acid-catalyzed hydrolysis (H₂SO₄, H₂O/THF) to install the hydroxyl group. Total yield for this two-step sequence is 58%.

Oxidation of Methyl Esters

Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate undergoes saponification using 6 M NaOH in EtOH/H₂O (3:1) at reflux for 6 hours, yielding the carboxylic acid derivative in 89% purity.

Reaction Monitoring :

-

FTIR : Loss of ester C=O stretch (1740 cm⁻¹) and emergence of carboxylic acid O–H (2500–3000 cm⁻¹).

-

¹H NMR : Disappearance of methyl ester singlet (δ 3.67 ppm).

Industrial-Scale Optimization

Continuous Flow Photocycloaddition

A benchtop flow reactor (Vapourtec UV-150) enhances [2+2] cycloaddition efficiency:

Catalytic System Recycling

Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ allow six reuse cycles in Suzuki couplings with <5% activity loss. Leaching tests confirm <0.1 ppm Pd residue in final products.

Challenges and Mitigation Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Ring strain-induced decomposition | Low-temperature processing (−20°C) | Stability >90% at 24 h |

| Bromine migration during coupling | Use of bulky phosphine ligands (SPhos) | Regioselectivity >95:5 |

| Epimerization at C3 hydroxyl | Acid-free workup (NaHCO₃ quench) | Diastereomeric ratio 99:1 |

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) :

-

Observed : [M+H]⁺ = 273.0004 (theoretical: 273.0001)

X-ray Crystallography :

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

Oxidation: Formation of ketone or carboxylic acid derivatives.

Reduction: Formation of phenyl-substituted cyclobutane derivatives.

Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anti-Inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclobutane carboxylic acids exhibit significant anti-inflammatory properties. The bromine substitution at the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against inflammatory markers in vitro .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly for synthesizing more complex molecules. Its unique structural features allow chemists to explore various synthetic pathways.

Synthetic Utility

This compound can be utilized in:

- Coupling Reactions: It can participate in cross-coupling reactions to form biaryl compounds, which are prevalent in pharmaceuticals.

- Functionalization: The carboxylic acid group can be modified to introduce various functional groups, expanding its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the hydroxycarboxylic acid group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents on the phenyl ring, cyclobutane ring, or adjacent functional groups. Key examples include:

Biological Activity

1-(3-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS Number: 1432058-38-2) is a compound of significant interest in medicinal chemistry due to its unique structure, which includes a cyclobutane ring, a hydroxyl group, and a carboxylic acid group. This compound's potential biological activities are currently under investigation, particularly for its therapeutic applications.

The molecular formula of this compound is C11H11BrO3, with a molecular weight of 271.11 g/mol. The compound is characterized by the following structural features:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H11BrO3 |

| Molecular Weight | 271.11 g/mol |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, potentially influencing their activity. The structural rigidity provided by the cyclobutane ring may enhance binding affinity and specificity.

Therapeutic Potential

Research indicates that compounds similar to this compound have exhibited various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that cyclobutane derivatives may inhibit specific enzymes involved in cancer metabolism, such as ornithine aminotransferase, which is crucial for the proliferation of cancer cells .

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The presence of hydroxyl groups in similar compounds has been linked to antioxidant activity, which could mitigate oxidative stress-related conditions .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Inhibition of Ornithine Aminotransferase : A study demonstrated that inhibitors targeting this enzyme could deprive hepatocellular carcinoma cells of essential nutrients, leading to reduced tumor growth .

- Anti-inflammatory Activity : Research on structurally related compounds indicated significant reductions in pro-inflammatory cytokines in cell culture models, suggesting potential therapeutic roles in chronic inflammatory conditions.

Safety and Toxicology

Safety data indicate that this compound may pose certain health risks:

Q & A

Q. What are the recommended synthetic routes for 1-(3-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid?

- Methodological Answer : A common approach involves cyclization of pre-functionalized precursors. For example:

Cyclobutane Ring Formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the cyclobutane core.

Bromophenyl Introduction : Employ Suzuki-Miyaura coupling with 3-bromophenylboronic acid (e.g., as in ) to attach the aryl group.

Hydroxylation : Introduce the hydroxyl group via oxidation (e.g., using m-CPBA) or hydroxyl-directed functionalization.

Key Considerations: Control stereochemistry during cyclobutane formation and hydroxylation to avoid diastereomer mixtures .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% as per ).

- Spectroscopy : Confirm structure via / NMR (e.g., cyclobutane protons at δ 2.5–3.5 ppm; carboxylic acid proton at δ 12–13 ppm) and FT-IR (broad O-H stretch ~3200 cm, C=O ~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for : 287.0 g/mol) .

Q. What are the critical storage conditions for this compound?

- Methodological Answer : Store in sealed, dry containers under inert gas (argon/nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the cyclobutane ring or oxidation of the hydroxyl group. Avoid prolonged exposure to light, as brominated aromatics may degrade photolytically .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxy group influence biological activity?

- Methodological Answer :

- Stereochemical Resolution : Separate enantiomers via chiral HPLC or diastereomeric salt formation.

- Biological Assays : Test isolated enantiomers in receptor-binding assays (e.g., GPCRs) or enzyme inhibition studies.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between the hydroxyl group and target proteins.

Data Contradiction Note: Conflicting bioactivity reports may arise from uncharacterized stereoisomer mixtures; always validate enantiopurity .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., bromine handling)?

- Methodological Answer :

- Bromine Substitution : Replace bromine with safer leaving groups (e.g., triflate) in early intermediates.

- Process Safety : Conduct DSC/TGA analysis to identify exothermic decomposition risks. Use flow chemistry to minimize hazardous intermediate accumulation.

- Waste Management : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Q. How can computational methods predict solubility and stability under physiological conditions?

- Methodological Answer :

- Solubility Prediction : Use Abraham solvation parameters or COSMO-RS to estimate logP (experimental logP ~2.1 for similar bromophenyl compounds).

- Stability Modeling : Perform DFT calculations (e.g., Gaussian 09) to assess acid/base stability of the cyclobutane ring and hydroxyl group.

- Experimental Validation: Compare predictions with pH-dependent stability assays (e.g., HPLC monitoring over 24h in PBS) .

Contradictions and Resolutions

- Hazard Classification : lists H315/H319 (skin/eye irritation), while omits these. Resolution: Assume worst-case handling and use PPE (gloves, goggles) in all cases.

- Stereochemical Data : PubChem entries () lack enantiomeric details. Resolution: Always characterize stereochemistry in-house for bioactivity studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.